molecular formula C6H12ClN3O4 B7709780 2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol CAS No. 1025966-98-6

2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol

Cat. No.: B7709780
CAS No.: 1025966-98-6
M. Wt: 225.63 g/mol
InChI Key: MZILCYKPLQLEOC-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILCYKPLQLEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(C(=O)NC(CO)CO)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves a multi-step process. Initially, 2-chloroethylisocyanate reacts with 2-amino-1,3-propanediol in a mixture of acetonitrile (MeCN) and methanol (MeOH) to yield 2-[3-(2-chloroethyl)ureido]-1,3-propanediol. This intermediate is then nitrosated using sodium nitrite in 50% formic acid to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: DNA adducts and cross-links.

    Nitrosation: Release of nitric oxide and formation of nitroso derivatives.

Scientific Research Applications

2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol has been extensively studied for its antitumor activity. Preclinical studies have shown promising results in the treatment of experimental intracranial tumors. The compound has been found to significantly increase the median life expectancy of rodents with brain tumor transplants . It has also been compared with other chemotherapeutic agents like lomustine and temozolomide, showing superior efficacy in some cases .

Mechanism of Action

The primary mechanism of action of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves alkylation of DNA. This leads to the formation of cross-links and DNA fragmentation, ultimately inhibiting DNA replication and transcription. The compound also releases nitric oxide, which can induce apoptosis in tumor cells .

Comparison with Similar Compounds

Conclusion

This compound is a promising compound in the field of cancer research, particularly for the treatment of brain tumors. Its unique chemical properties and mechanism of action make it a valuable candidate for further study and potential clinical application.

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